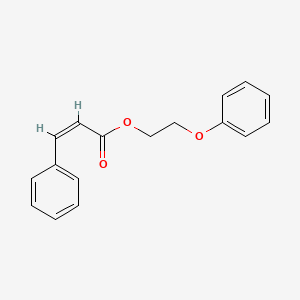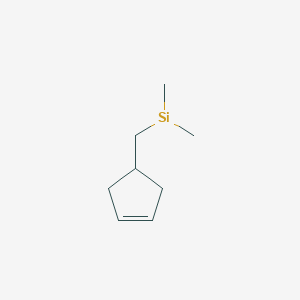![molecular formula C22H17N3O B14391453 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with benzaldehyde to form N-anilino-C-phenylcarbonimidoyl, followed by cyclization with 2-aminobenzophenone under acidic conditions to yield the quinolinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinolinone ring can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can exhibit unique biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Quinolin-2-one: A simpler analog with similar core structure but lacking the anilino and phenylcarbonimidoyl groups.
N-anilinoquinolinone: Similar structure but without the phenylcarbonimidoyl group.
Uniqueness: 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one is unique due to the presence of both anilino and phenylcarbonimidoyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C22H17N3O |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H17N3O/c26-22-19(15-17-11-7-8-14-20(17)23-22)21(16-9-3-1-4-10-16)25-24-18-12-5-2-6-13-18/h1-15,24H,(H,23,26)/b25-21+ |
Clé InChI |
OFACNKIMPVIKAR-NJNXFGOHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C3=CC4=CC=CC=C4NC3=O |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


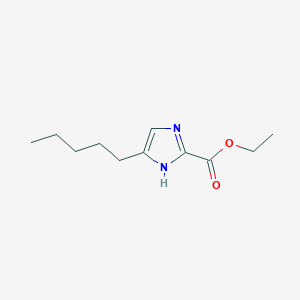
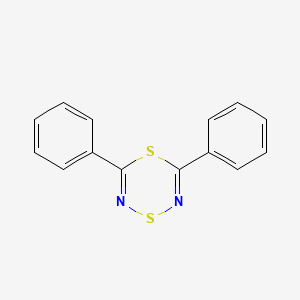
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
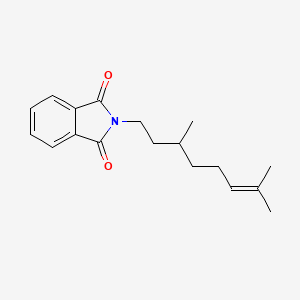
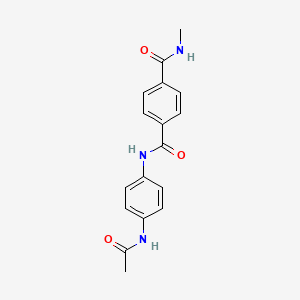
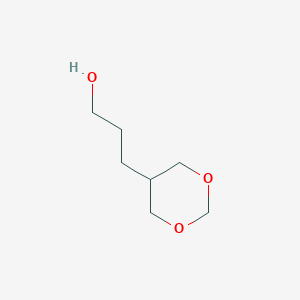
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
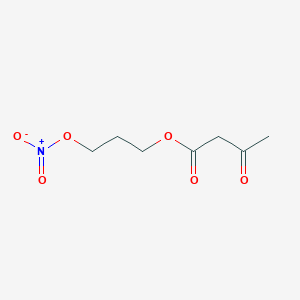
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)
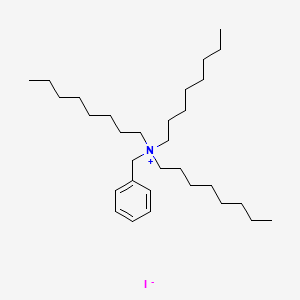
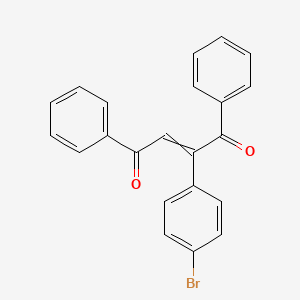
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
